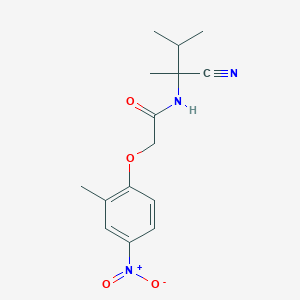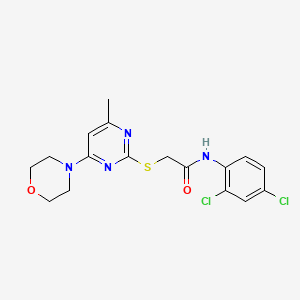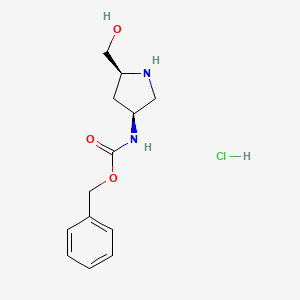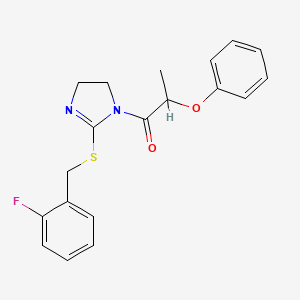
4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, has been reported . The SMILES string isB(O)(O)c1ccc(cc1)N2S(=O)CCC2 . Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, have been reported . It is a solid and is classified as a combustible solid .Scientific Research Applications
Two-dimensional Supramolecular Assemblies
Researchers have explored the assembly of acid-functionalized derivatives of 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, which share a structural resemblance with the compound , focusing on their ability to form two-dimensional supramolecular assemblies through intermolecular hydrogen bonding. This fundamental research underpins potential applications in materials science, where the precise organization of molecules can lead to novel materials with unique properties (Seidel, Hellman, Schollmeyer, Hilger, & Stadler, 1995).
Anti-tubercular Activity
The synthesis and biological evaluation of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, have demonstrated promising in vitro anti-tubercular activity. Such compounds offer a foundation for developing new therapeutic agents against tuberculosis, showcasing the potential of structural analogs in drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Synthesis and Process Improvement
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlights the compound's potential antitumor effects and excellent bioactivities, suggesting its relevance in developing anticancer agents. This research demonstrates the compound's utility in synthesizing agents with significant biological activities (Bin, 2015).
Heterocyclic Nonionic X-ray Contrast Agents
Research into heterocyclic compounds, such as the synthesis of 5-[4-(hydroxymethyl)-2-oxo-3-oxazolidinyl]-2,4,6-triiodo-1,3-benzenedicarboxamide derivatives, showcases the potential use of structurally similar compounds as X-ray diagnostic agents. This application illustrates the broader utility of these compounds in medical diagnostics (Pillai, Diamantidis, Duncan, & Ranganathan, 1994).
Molecular Origin of Supramolecular Self-Assembling
The study of the molecular origins behind the self-assembling behavior of derivatives, such as urazoylbenzoic acid, provides insights into designing polymers and materials with specific properties. This research underscores the importance of understanding molecular interactions for the development of new materials (Hilger, Draeger, & Stadler, 1992).
Safety and Hazards
Future Directions
The future directions for “4-butoxy-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” could involve further exploration of its potential applications in drug synthesis and material science. Additionally, more research could be conducted to fully understand its mechanism of action and to develop safer and more efficient synthesis methods .
properties
IUPAC Name |
4-butoxy-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-3-14-26-19-11-5-16(6-12-19)20(23)21-17-7-9-18(10-8-17)22-13-4-15-27(22,24)25/h5-12H,2-4,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYFIHQGVZZJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2755840.png)


![2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2755844.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B2755845.png)

![5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2755847.png)


